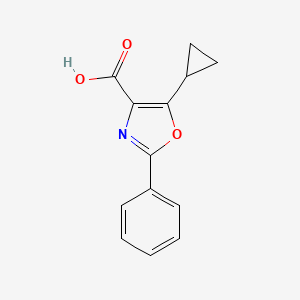

5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid

Description

5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group at position 5, a phenyl group at position 2, and a carboxylic acid moiety at position 2. Oxazole derivatives are widely studied due to their diverse pharmacological activities, including antiviral, antibacterial, and immunomodulatory properties .

Properties

IUPAC Name |

5-cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)10-11(8-6-7-8)17-12(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMNZWYGTFJKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C(O2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016761-70-8 | |

| Record name | 5-cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with phenylglyoxal in the presence of a suitable catalyst to form the oxazole ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the oxazole ring.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid has been explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. In vitro experiments have shown that it can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Antimicrobial Effects : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi.

Biological Studies

The biological implications of this compound extend to several areas:

- Enzyme Inhibition : Studies have shown that the compound can inhibit key enzymes involved in metabolic pathways, which may lead to novel treatments for metabolic disorders.

- Cellular Mechanisms : Investigations into the molecular mechanisms reveal that it can modulate gene expression related to cell proliferation and apoptosis.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Antimicrobial | Effective against bacteria and fungi |

Case Study 1: Anticancer Research

A study conducted on colorectal cancer cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.

Case Study 2: Anti-inflammatory Evaluation

In a model of acute inflammation, the compound was administered to assess its efficacy compared to traditional NSAIDs. Results indicated a marked reduction in inflammatory markers, supporting its potential as an alternative therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopropyl and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Oxazole-4-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 5-cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid with structurally related oxazole derivatives:

Note: Data for this compound are extrapolated from analogs (e.g., cyclopropyl and phenyl substituents influence molecular weight and acidity similarly to ).

Key Observations:

- Substituent Effects: The cyclopropyl group in the target compound likely enhances metabolic stability compared to methyl or trifluoromethyl groups in analogs .

- Acidity : The pKa of the carboxylic acid group is predicted to be ~1.6–2.0, comparable to 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (pKa 1.65) . This suggests strong ionization under physiological conditions, influencing bioavailability.

Pharmacological Activity:

- Antiviral and Antibacterial Potential: Oxazole-4-carboxylic acids with cyclopropyl substituents (e.g., ) are associated with antiviral activity, possibly due to interference with viral replication machinery .

- Cytostatic Properties : Derivatives like 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid may exhibit cytostatic effects, though specific mechanisms for the target compound remain unverified.

Biological Activity

5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C13H11NO3

- Molecular Weight : 229.24 g/mol

The compound features a unique structure that includes a cyclopropyl group and a phenyl group attached to an oxazole ring, contributing to its distinct biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxazole ring is known to modulate enzyme and receptor activity, influencing several biochemical pathways. Notably, the compound has shown potential as an inhibitor of various enzymes and receptors involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been investigated for its efficacy against various bacterial strains and fungi, demonstrating significant antimicrobial properties.

- Anticancer Properties : Studies have shown that it possesses cytotoxic effects against multiple cancer cell lines. For instance, it was found to inhibit cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values in the micromolar range .

Comparative Biological Activity Table

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | < 10 | |

| Anticancer | HeLa | 8.5 | |

| Anticancer | CaCo-2 | 12.0 |

Case Studies

- Anticancer Study : In a study examining the effects on cancer cell lines, this compound was tested against a panel of human cancer cells. The results indicated significant cytotoxicity, particularly in HeLa and CaCo-2 cells, suggesting its potential as a lead compound for anticancer drug development .

- Antimicrobial Efficacy : A separate investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a new antimicrobial agent in clinical applications .

Research Findings

Recent literature has expanded on the biological implications of this compound:

Q & A

Q. Table 1: Example Synthetic Conditions for Analogous Oxazoles

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine, DMF-DMA, reflux | Pyrazole-4-carboxylate ester | ~60% | |

| 3-Formyl-indole | 2-Thioxothiazolidinone, NaOAc, acetic acid | Thiazolidinone-oxazole hybrid | 55–65% |

Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the cyclopropyl ring (characteristic splitting patterns for cyclopropyl protons) and phenyl group aromatic signals. For example, cyclopropyl protons typically appear as multiplet peaks between δ 0.5–1.5 ppm .

- FTIR : To identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or substituent positioning, particularly for cyclopropyl conformers .

What safety precautions are required during handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

- Storage : Store in sealed containers at 2–8°C in a dry environment to prevent hydrolysis .

Advanced Research Questions

How can synthesis yields be optimized for this compound?

- Catalyst Screening : Test alternatives to NaOAc (e.g., K2CO3 or ionic liquids) to improve cyclization efficiency .

- Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility of cyclopropyl intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% (validated for similar oxazoles) .

How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. For example, cyclopropyl ring strain can cause deviations in predicted vs. observed chemical shifts .

- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .

- Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by tracing through-space couplings between cyclopropyl carbons and adjacent protons .

What computational methods predict the compound’s reactivity in drug discovery?

- Molecular Docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the carboxylic acid group’s role in hydrogen bonding .

- ADMET Prediction : Tools like SwissADME assess bioavailability; the cyclopropyl group may enhance metabolic stability but reduce solubility .

How to evaluate its stability under physiological conditions?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor decomposition via HPLC. Carboxylic acids are prone to decarboxylation at acidic pH .

- Light/Heat Stability : Expose to UV light (254 nm) and 60°C for 48 hours; cyclopropyl rings may isomerize under harsh conditions .

What strategies assess its biological activity?

- Enzyme Inhibition Assays : Test against COX-2 or CYP450 isoforms using fluorogenic substrates. Oxazole derivatives often show anti-inflammatory activity .

- Cell-Based Assays : Evaluate cytotoxicity in cancer lines (e.g., MCF-7) with IC50 calculations. The phenyl group may enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.